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molecular formula C10H12 B1585249 4-Phenyl-1-butene CAS No. 768-56-9

4-Phenyl-1-butene

Cat. No. B1585249
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
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Patent
US06024897

Procedure details

A toluene (20 g) solution containing 2.58 g (0.025 mol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 60.0 g (2.610 mol) of sodium dispersion and 144.0 g (1.279 mol) of chlorobenzene in 800 g of toluene, at room temperature (about 20° C.), and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry was added a toluene (40 g) solution containing 98.0 g (1.280 mol) of allyl chloride, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 1 hour at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 250 ml of sulfuric acid (5%) in the range of 5 to 20° C., and then the resultant solution was allowed to stand, then it was separated. The separated organic layer was washed with 200 ml of water twice, followed by gas chromatography analysis. It was identified that 4-phenyl-1-butene was given, at the yield of 96.4%. Further, the organic layer was condensed by atomospheric distillation, and the residue was further subjected to distillation under reduced pressure at 106° C./105 mmHg, to give 148.0 g of 4-phenyl-1-butene (1.119 mol, yield 87.5% on the basis of chlorobenzene. The term "yield" is hereinafter used in the same meaning as the above), followed by gas chromatography, for purity testing. As a result, it was found that the purity of 4-phenyl-1-butene was 98.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
144 g
Type
reactant
Reaction Step Four
Quantity
98 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
800 g
Type
solvent
Reaction Step Eight
Quantity
40 g
Type
solvent
Reaction Step Nine
Yield
87.5%

Identifiers

REACTION_CXSMILES
[C:1]1([Na])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].Cl[C:10]1[CH:15]=CC=[CH:12][CH:11]=1.C(Cl)C=C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(NC(C)C)(C)C>[C:1]1([CH2:12][CH2:11][CH:10]=[CH2:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Na]
Step Two
Name
Quantity
2.58 g
Type
catalyst
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
144 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Five
Name
Quantity
98 g
Type
reactant
Smiles
C(C=C)Cl
Step Six
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
800 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Nine
Name
Quantity
40 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
at room temperature (about 20° C.), and then the reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared
CUSTOM
Type
CUSTOM
Details
of from -10° C. to 0° C.
WAIT
Type
WAIT
Details
for aging, for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
it was separated
WASH
Type
WASH
Details
The separated organic layer was washed with 200 ml of water twice
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
by atomospheric distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was further subjected to distillation under reduced pressure at 106° C./105 mmHg

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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